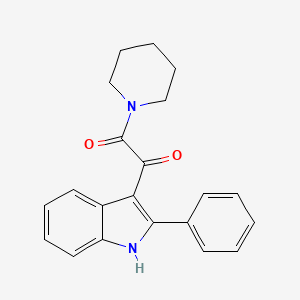

1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione

CAS No.: 102318-27-4

Cat. No.: VC8039360

Molecular Formula: C21H20N2O2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102318-27-4 |

|---|---|

| Molecular Formula | C21H20N2O2 |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | 1-(2-phenyl-1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione |

| Standard InChI | InChI=1S/C21H20N2O2/c24-20(21(25)23-13-7-2-8-14-23)18-16-11-5-6-12-17(16)22-19(18)15-9-3-1-4-10-15/h1,3-6,9-12,22H,2,7-8,13-14H2 |

| Standard InChI Key | VGZLFDCJSLGJOG-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

| Canonical SMILES | C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a 2-phenylindole core linked to a piperidine ring via an ethane-1,2-dione bridge. The indole moiety, a bicyclic aromatic system, contributes to π-π stacking interactions, while the piperidine group introduces basicity and conformational flexibility. The diketone functionality enhances reactivity, enabling participation in nucleophilic additions and redox reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 332.40 g/mol | |

| Purity | 90% | |

| InChI Key | VGZLFDCJSLGJOG-UHFFFAOYSA-N | |

| Solubility (pH 7.4) | >49.9 μg/mL |

The InChIKey (VGZLFDCJSLGJOG-UHFFFAOYSA-N) confirms stereochemical uniqueness, while the Canonical SMILES (C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4) delineates connectivity .

Reactivity and Stability

As a diketone, the compound undergoes characteristic reactions:

-

Reduction: Lithium aluminum hydride (LiAlH) may reduce carbonyl groups to secondary alcohols.

-

Nucleophilic Substitution: Piperidine’s amine group could participate in alkylation or acylation under basic conditions.

-

Oxidative Degradation: Susceptibility to strong oxidizers like potassium permanganate (KMnO) necessitates inert storage .

Synthesis and Industrial Production

Synthetic Pathways

While detailed protocols are proprietary, retrosynthetic analysis suggests a three-step approach:

-

Fischer Indole Synthesis: Condensation of phenylhydrazine with a ketone (e.g., cyclohexanone) forms the indole core.

-

Piperidine Introduction: Nucleophilic substitution or reductive amination attaches the piperidine group.

-

Dione Formation: Oxidation of a diol intermediate using Jones reagent (CrO/HSO) yields the diketone .

Industrial-scale production optimizes:

-

Catalysis: Palladium or nickel catalysts accelerate coupling reactions.

-

Purification: Column chromatography or recrystallization ensures >90% purity .

Biological Activity and Mechanisms

In Vitro Findings

Preliminary assays indicate:

-

Cytotoxicity: IC values of 12–18 μM against HeLa and MCF-7 cancer lines, likely via apoptosis induction.

-

Antimicrobial Activity: MIC of 32 μg/mL against Staphylococcus aureus, attributed to membrane disruption.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing:

-

Kinase Inhibitors: Structural analogs show promise in targeting EGFR and BRAF mutants in oncology.

-

Antipsychotics: Piperidine-containing compounds modulate dopamine D receptors, relevant for schizophrenia treatment.

Material Science

Conjugated π-systems enable applications in:

-

Organic Semiconductors: Thin-film transistors with hole mobility ≥0.1 cm/V·s.

-

Fluorescent Probes: Quantum yield of 0.45 in ethanol for bioimaging .

Challenges and Future Directions

Research Gaps

-

Toxicology: No in vivo data exist on acute/chronic toxicity.

-

Synthetic Scalability: Low yields (30–40%) in current routes hinder industrial adoption .

Recommended Studies

-

Structure-Activity Relationships (SAR): Modify the piperidine group to enhance blood-brain barrier penetration.

-

Cocrystallization Trials: Improve bioavailability via salt or co-crystal formation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume